Product packaging for [(2-Bromoethoxy)methyl]cyclobutane(Cat. No.:CAS No. 1909326-00-6)

[(2-Bromoethoxy)methyl]cyclobutane

Cat. No.: B2938583
CAS No.: 1909326-00-6
M. Wt: 193.084
InChI Key: BAJLRAHOUBOIPB-UHFFFAOYSA-N
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Description

Product Name: [(2-Bromoethoxy)methyl]cyclobutane CAS Registry Number: 1909326-00-6 Molecular Formula: C 7 H 13 BrO Molecular Weight: 193.08 g/mol Purity: 95%+ This chemical is a versatile cyclobutane-based building block specifically designed for research and development applications. The compound features a bromoethoxy spacer linked to a cyclobutane ring via a methylene bridge, making it a valuable intermediate in organic synthesis and medicinal chemistry. The cyclobutane ring is increasingly recognized for its unique properties in drug discovery. Its puckered three-dimensional structure can be used to conformationally restrict molecules, reduce planarity, and act as a strategic component to improve metabolic stability or fill hydrophobic pockets in target proteins . These characteristics make cyclobutane derivatives particularly valuable in the design of small-molecule drug candidates for areas such as oncology and other therapeutic fields . As such, this compound serves as a critical reagent for medicinal chemists aiming to explore novel chemical space and optimize the pharmacological profiles of lead compounds. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO B2938583 [(2-Bromoethoxy)methyl]cyclobutane CAS No. 1909326-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethoxymethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLRAHOUBOIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Studies on Molecular Behavior

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of a molecule like [(2-Bromoethoxy)methyl]cyclobutane. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to model its properties.

These calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From the optimized structure, a variety of electronic properties can be determined. A key output is the molecular orbital (MO) diagram, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting reactivity. For instance, the HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations can generate an electrostatic potential (ESP) map. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect a region of negative potential around the oxygen atom due to its high electronegativity and lone pairs, and a region of positive potential near the bromine atom and the hydrogen atoms. These maps are invaluable for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties from Theoretical Calculations

Property Predicted Significance for this compound
HOMO Energy Indicates the energy of the most available electrons, likely localized on the bromine and oxygen atoms.
LUMO Energy Indicates the energy of the lowest-energy site for accepting electrons, likely centered on the antibonding orbital of the C-Br bond.
HOMO-LUMO Gap A larger gap would suggest higher stability and lower reactivity.
Electrostatic Potential Would show nucleophilic sites at the oxygen atom and electrophilic sites at the carbon atom bonded to bromine.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations would reveal how the flexible ethoxy-methyl side chain moves relative to the rigid cyclobutane (B1203170) ring. The puckering of the cyclobutane ring itself is a dynamic process that could also be analyzed.

By simulating the molecule's trajectory, researchers can identify the most stable conformations (low-energy states) and the energy barriers for transitioning between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The simulation would track key dihedral angles, such as those along the C-C-O-C backbone of the side chain, to map out the potential energy surface.

MD simulations can also model intermolecular interactions by placing the molecule in a simulated solvent box (e.g., water or an organic solvent). This allows for the study of solvation effects and the formation of non-covalent interactions like hydrogen bonds or halogen bonds. The bromine atom in this compound could potentially act as a halogen bond donor, interacting with electron-rich atoms in other molecules. These simulations provide insight into bulk properties like solubility and how the molecule behaves in a condensed phase.

Mechanistic Insights from Theoretical Models and Energy Profiles

Theoretical models are essential for elucidating the mechanisms of chemical reactions involving this compound. For example, in a nucleophilic substitution reaction where the bromide ion acts as a leaving group, computational methods can be used to map the reaction pathway.

This involves identifying the structures of the reactants, products, and any transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the energy changes that occur as the reaction progresses, with the highest point on the profile corresponding to the transition state. The height of this energy barrier, known as the activation energy, determines the reaction rate.

Theoretical calculations can also help distinguish between different possible mechanisms, such as an SN1 (unimolecular) versus an SN2 (bimolecular) substitution. By comparing the calculated activation energies for each pathway, the more favorable mechanism can be identified. These models can also account for the influence of the solvent on the reaction mechanism and energetics.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing the predicted spectrum with an experimental one is a standard method for structure verification.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. Each peak in an IR spectrum corresponds to a specific vibrational mode (e.g., C-H stretching, C-O stretching, ring puckering). Simulating the IR spectrum helps in assigning the peaks observed in an experimental spectrum to specific molecular motions.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, theoretical calculations can help by determining the relative stability of different fragment ions that might be observed. By calculating the energies required to break specific bonds, fragmentation patterns can be rationalized.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Feature Information Gained
1H NMR Distinct signals for cyclobutane ring protons and ethoxy-methyl side chain protons. Provides information on the connectivity and chemical environment of hydrogen atoms.
13C NMR Unique chemical shifts for each carbon atom, including the C-Br and C-O carbons. Reveals the number of non-equivalent carbon atoms and their bonding environment.

| IR Spectroscopy | Characteristic peaks for C-H stretching, C-O-C ether stretching, and C-Br stretching. | Confirms the presence of key functional groups within the molecule. |

This correlation between predicted and experimental spectra provides a high level of confidence in structural assignments and offers a deeper understanding of the molecule's properties.

Advanced Applications in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Building Block

In principle, [(2-Bromoethoxy)methyl]cyclobutane could serve as a bifunctional building block. The presence of a terminal bromide allows for a range of nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the cyclobutane (B1203170) moiety can participate in ring-opening or ring-expansion reactions, providing access to more complex carbocyclic and heterocyclic scaffolds. The ether linkage offers a degree of stability and influences the molecule's polarity and solubility.

The reactivity of the bromoethyl group is a key feature. It can be displaced by a wide array of nucleophiles, such as amines, azides, cyanides, and thiolates, to generate a diverse library of cyclobutane-containing compounds. This versatility is fundamental to its potential as a synthetic building block.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophileResulting Functional GroupPotential Application Area
Amine (R-NH₂)Secondary or Tertiary AminePharmaceutical synthesis
Azide (N₃⁻)AzideClick chemistry, Heterocycle synthesis
Cyanide (CN⁻)NitrileCarboxylic acid synthesis, Amine synthesis
Thiolate (R-S⁻)ThioetherMaterials science, Medicinal chemistry
Hydroxide (OH⁻)AlcoholFurther functionalization

Precursor in Natural Product Synthesis

Cyclobutane rings are found in a variety of natural products, often contributing to their biological activity. While no specific examples of natural products derived directly from this compound have been reported, its structure suggests it could be a precursor to cyclobutane-containing natural products. The bromoethoxy-methyl side chain could be elaborated to construct more complex functionalities or to tether the cyclobutane core to other parts of a larger molecule during a total synthesis campaign. The synthesis of complex natural products bearing strained cyclobutane subunits is a significant area of research. d-nb.inforsc.org

Enabling Synthesis of Polycyclic and Spirocyclic Systems

The development of methods for synthesizing polycyclic and spirocyclic systems is a major focus in organic chemistry, as these motifs are prevalent in biologically active molecules and approved drugs. The dual reactivity of this compound could theoretically be exploited to construct such intricate architectures.

For instance, intramolecular reactions could lead to the formation of fused or bridged ring systems. If the bromoethyl group were to react with a nucleophile tethered to the cyclobutane ring, a polycyclic system could be generated. Alternatively, the cyclobutane ring itself could undergo transformations to form part of a larger polycyclic or spirocyclic framework. Spirocycles, in particular, have gained attention in drug discovery due to their inherent three-dimensionality. baranlab.org

Application in Heterocycle Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry. The bromoethoxy-methyl group of this compound is a handle that could be used to construct a variety of heterocyclic rings. For example, reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of a nitrogen- or oxygen-containing heterocycle attached to the cyclobutane-methyl core. The synthesis of cyclobutane-fused heterocycles is an area of active investigation. d-nb.info

Strategic Intermediate for Functional Group Elaborations and Derivatization

Beyond its direct use in constructing molecular backbones, this compound could serve as a strategic intermediate for more subtle functional group transformations. The bromide can be converted into other functionalities, such as an alcohol, an aldehyde, or a carboxylic acid, via established synthetic protocols. These transformations would yield a new set of cyclobutane-containing building blocks with altered reactivity, further expanding their synthetic utility. This process of derivatization is crucial for creating libraries of related compounds for structure-activity relationship studies in drug discovery.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Methods for Synthesis and Transformation

The efficient construction and functionalization of the cyclobutane (B1203170) ring remain a central challenge, driving the development of new catalytic strategies. Future research is moving beyond traditional methods toward more sophisticated and selective catalytic systems.

Recent breakthroughs include the use of the simple organic Brønsted acid triflimide (Tf₂NH) to catalyze [2+2] cycloaddition reactions, affording highly substituted cyclobutanes with high yield and stereoselectivity under environmentally benign conditions. acs.org This approach represents a shift towards more practical and greener catalytic processes. Transition metals continue to play a pivotal role, with new methods emerging for both synthesis and functionalization. For instance, cobalt and iridium catalysts have been employed in enantioselective [2+2] cycloadditions and cascade reactions to produce chiral cyclobutanes, which are valuable motifs in biologically active molecules. acs.orgnih.gov

Furthermore, copper-catalyzed radical cascade reactions have been developed to transform simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives, involving the cleavage of multiple C-H bonds and the formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds. rsc.org Gold-catalyzed cycloisomerization of precursors like alkylidenecyclopropanes also provides a powerful route to fused cyclobutane ring systems. rsc.org These methods highlight a trend towards creating molecular complexity from simple starting materials in a single step.

Catalytic SystemReaction TypeApplicationKey Advantages
Triflimide (Tf₂NH) [2+2] CycloadditionSynthesis of substituted cyclobutanesHigh efficiency, high stereoselectivity, environmentally benign. acs.org
Cobalt Complexes [2+2] CycloadditionEnantioselective synthesis of cyclobutenesBroad applicability, uses earth-abundant metal, high enantioselectivity. nih.gov
Iridium Catalysis Asymmetric Allylic Etherification / [2+2] PhotocycloadditionSynthesis of enantioenriched cyclobutanesCascade reaction, excellent diastereo- and enantioselectivities. acs.org
Copper Catalysis Radical Cascade ReactionFunctionalization of cyclobutanes to cyclobutenesDirect functionalization, cleavage of multiple C-H bonds. rsc.org
Gold Catalysis CycloisomerizationSynthesis of fused cyclobutane ringsAccess to complex scaffolds, diastereoselective ring expansion. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of strained ring systems like cyclobutanes often involves high-energy intermediates or challenging reaction conditions, making safety and scalability significant concerns. nih.gov Continuous flow chemistry is emerging as a transformative technology to address these issues. researchgate.netresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature and pressure, efficient mixing, and enhanced safety, which is particularly beneficial for thermal, photochemical, and electrochemical processes used to create four-membered rings. nih.govresearchgate.net

Modern approaches are leveraging high-power LED technology in conjunction with flow reactors for photochemical [2+2] cycloadditions, providing a more energy-efficient and scalable method to produce cyclobutenes and their subsequent cyclobutane derivatives. ucd.ie Electrochemical synthesis of cyclobutanes has also been successfully translated to flow systems, enabling production at the multigram scale in a single, safe operation. researchgate.net

The integration of flow chemistry with automated synthesis platforms represents the next frontier, enabling the rapid generation of compound libraries for applications like drug discovery. acs.org End-to-end automated workflows have been developed that combine synthesis, workup, and purification with minimal human intervention. acs.orgnih.gov Such platforms, which can perform complex reactions like Negishi couplings in flow, could be adapted for the high-throughput synthesis of diverse [(2-Bromoethoxy)methyl]cyclobutane analogues, accelerating the exploration of this chemical space. acs.orgnih.gov

TechnologyApplication to Cyclobutane SynthesisKey Advantages
Continuous Flow Chemistry Synthesis of strained 3- and 4-membered rings. nih.govEnhanced safety, improved scalability, precise control over reaction conditions, enables challenging photo- and electrochemical reactions. researchgate.netresearchgate.net
LED Photoreactors Photochemical [2+2] cycloadditions. ucd.ieEnergy efficiency, scalability to multigram quantities, high chemical yields in short residence times. ucd.ie
Electrochemical Flow Cells Oxidative cyclization to form cyclobutane rings. researchgate.netScalability (over 100g scale demonstrated), use of inexpensive electrodes, improved safety for energetic materials. researchgate.net
Automated Synthesis Platforms High-throughput library generation. acs.orgIncreased speed and efficiency, reduced human error, faster exploration of chemical space for drug discovery. acs.orgsigmaaldrich.com

Advancements in Computational Predictions for Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of strained molecules. numberanalytics.com For cyclobutane systems, methods like Density Functional Theory (DFT) are crucial for elucidating reaction mechanisms, calculating activation energies, and explaining observed selectivity. d-nb.inforesearchgate.net For example, computational studies on the skeletal rearrangement of cyclobutanes have helped predict reactivity based on the stability of radical cation intermediates and the free energy barriers of key steps. d-nb.info

The future of this field lies in the development of faster and more powerful predictive models. Machine learning (ML) and artificial intelligence are set to play a significant role. numberanalytics.com Recently, graph neural networks (GNNs) have been developed that can predict Ring Strain Energy (RSE)—a key parameter for reactivity—in milliseconds using only the 2D structure of a molecule. chemrxiv.org This allows for the rapid screening of vast chemical libraries to identify promising candidates for synthesis. Such tools could be used to predict the reactivity of the C-C bonds within the cyclobutane core of this compound under various conditions, guiding the design of new transformations. chemrxiv.org Moreover, research indicates that reactivity is not governed by strain release alone; electronic delocalization is a critical, and now predictable, factor that fine-tunes the reactivity of strained rings. acs.org

Exploration of New Chemical Transformations Involving Strained Ring Systems

The high ring strain of cyclobutanes is a thermodynamic driving force that can be harnessed to power novel chemical transformations. nih.gov Research is increasingly focused on exploiting this latent energy for more than just simple ring-opening reactions. bohrium.comresearchgate.net

Strain-release-driven reactions are at the forefront of this exploration. These include skeletal rearrangements, ring expansions to form five- and six-membered rings, and formal cycloadditions where the cyclobutane acts as a four-carbon building block. d-nb.infobohrium.com The development of photoredox catalysis has opened up new pathways for radical-based formal cycloadditions, allowing for the construction of complex, sp³-rich molecules that are highly sought after in medicinal chemistry. nih.gov

A particularly innovative frontier is the use of strained C-C single bonds as reaction partners in cycloadditions, a domain traditionally reserved for double and triple bonds. uni-muenster.de Researchers have shown that the highly strained central bond of bicyclo[1.1.0]butanes (BCBs) can participate in [2π+2σ] photocycloadditions, opening up entirely new strategies for building complex, three-dimensional polycyclic scaffolds. uni-muenster.de While this compound is less strained than a BCB, this principle of activating strong bonds through strain points toward a future where chemists can unlock unprecedented reactions, potentially using the C-C bonds of the cyclobutane ring in this compound as functional handles for complex molecular construction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing [(2-bromoethoxy)methyl]cyclobutane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting cyclobutane derivatives with 1-bromo-2-chloroethane in the presence of organic bases (e.g., LDA or DIPEA) in solvents like tetrahydrofuran (THF) or toluene. Optimization involves controlling reaction temperature (e.g., −78°C to room temperature), stoichiometric ratios of reagents, and solvent polarity to enhance yield and purity. Aqueous solvents may reduce side reactions in certain cases .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C, is essential for confirming the cyclobutane ring structure and bromoethoxy substituent. Gas chromatography-mass spectrometry (GC-MS) or HPLC (retention time analysis) can verify purity. For stereochemical analysis, NOESY experiments or vicinal coupling constants (JJ-values) in NMR are used to confirm trans/cis configurations of substituents on the strained cyclobutane ring .

Q. How do reaction conditions influence regioselectivity in substitutions involving this compound?

  • Methodological Answer : Solvent choice (e.g., polar aprotic vs. protic) and base strength significantly impact regioselectivity. For example, THF favors SN2 mechanisms, while toluene may stabilize intermediates in SN1 pathways. Temperature control (e.g., cryogenic conditions) minimizes ring-opening side reactions common in strained cyclobutane systems .

Advanced Research Questions

Q. How is this compound utilized in synthesizing bioactive molecules or pharmaceutical intermediates?

  • Methodological Answer : The compound serves as a key intermediate in drug synthesis, such as umeclidinium bromide (a COPD medication). It participates in quaternization reactions with azabicyclo[2.2.2]octane derivatives under controlled pH and solvent conditions (e.g., water or acetone). Monitoring reaction progress via LCMS (m/zm/z 771 [M+H]+^+) ensures proper intermediate formation .

Q. What mechanistic insights exist for cyclobutane ring stability during derivatization of this compound?

  • Methodological Answer : The strained cyclobutane ring undergoes unique "strain-release" transformations. Computational studies (e.g., DFT) predict bond angles and strain energy, while kinetic experiments track ring-opening rates under thermal or acidic conditions. Stabilization strategies include using electron-withdrawing groups or low-temperature reaction setups .

Q. How can structural modifications of this compound enhance its utility in asymmetric catalysis?

  • Methodological Answer : Introducing chiral auxiliaries (e.g., enantiopure amines) or using asymmetric phase-transfer catalysts can induce stereoselectivity. For example, substituting the bromoethoxy group with chiral ligands (e.g., binaphthyl derivatives) enables enantioselective C–C bond formations. Characterization via circular dichroism (CD) or X-ray crystallography validates chiral configurations .

Q. What strategies resolve contradictory data in reaction outcomes involving this compound?

  • Methodological Answer : Contradictions in yields or byproduct profiles often arise from solvent impurities or moisture sensitivity. Rigorous drying of solvents (e.g., molecular sieves) and inert atmospheres (N2_2/Ar) improve reproducibility. Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., base concentration, stirring rate) affecting outcomes .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?

  • Methodological Answer : Large-scale reactions face exothermicity risks and solvent volume constraints. Continuous flow reactors enhance heat dissipation and mixing efficiency. Safety protocols for brominated intermediates (e.g., quenching with Na2_2S2_2O3_3) and waste management are critical. Process Analytical Technology (PAT) tools monitor real-time parameters like pH and temperature .

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